

Benzyl diethyldithiocarbamate IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl diethyldithiocarbamate*

Cat. No.: *B1217104*

[Get Quote](#)

Technical Guide: Benzyl Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl diethyldithiocarbamate is an organic sulfur compound belonging to the dithiocarbamate class. Dithiocarbamates are known for their diverse biological activities and applications, ranging from fungicides in agriculture to potential therapeutic agents in medicine. [1][2] This technical guide provides a comprehensive overview of **Benzyl diethyldithiocarbamate**, including its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its mechanism of action, with a focus on its impact on cellular respiration.

Chemical Identity

- IUPAC Name: benzyl N,N-diethylcarbamodithioate[3]
- Synonyms:
 - Diethyldithiocarbamic Acid Benzyl Ester[4]
 - Benzyl diethylcarbamodithioate[3]
 - Carbamodithioic acid, N,N-diethyl-, phenylmethyl ester[3]

- n,n-diethyl s-benzyl dithiocarbamate[3]

Physicochemical and Toxicological Data

A summary of the key physicochemical and available toxicological data for **Benzyl diethyldithiocarbamate** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₇ NS ₂	[4]
Molecular Weight	239.40 g/mol	[4]
Appearance	Light yellow to brown clear liquid	[4]
Purity	>98.0% (GC)	[4]
CAS Number	3052-61-7	[4]
Hazard Statements	Causes skin irritation (H315), Causes serious eye irritation (H319)	[3][5]

Toxicological Data:

Specific LD50 data for **Benzyl diethyldithiocarbamate** is not readily available in the reviewed literature. However, studies on structurally related dithiocarbamate compounds provide some insight into their toxicological profiles. For instance, the LD50 of Zinc (II) N-Benzyl methyl Dithiocarbamate in male and female mice was found to be 954 mg/kg BW and 794.3 mg/kg BW, respectively, categorizing it as slightly toxic.[6] Another study on Fe(II) N-Benzylmethyl Dithiocarbamate showed no mortality in mice at doses up to 5000 mg/kg BW, suggesting it is practically non-toxic.[7] It is important to note that the toxicity can vary significantly based on the metal complex and the specific dithiocarbamate structure.

Experimental Protocols

Synthesis of Benzyl Diethyldithiocarbamate

A general and efficient method for the synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by alkylation with a benzyl halide. A representative protocol is outlined below.

Materials:

- Diethylamine
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Benzyl chloride
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve diethylamine in ethanol.
- Slowly add carbon disulfide to the stirred solution.
- Add a solution of sodium hydroxide in ethanol dropwise to the reaction mixture, maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
- Slowly add benzyl chloride to the reaction mixture and continue stirring overnight at room temperature.
- Remove the ethanol under reduced pressure.

- Partition the residue between diethyl ether and water.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and evaporate the solvent to yield crude **Benzyl diethyldithiocarbamate**.
- The crude product can be further purified by column chromatography on silica gel.

Analytical Methodology: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the identification and quantification of **Benzyl diethyldithiocarbamate**. The following is a general protocol that can be optimized for specific instrumentation.

Instrumentation:

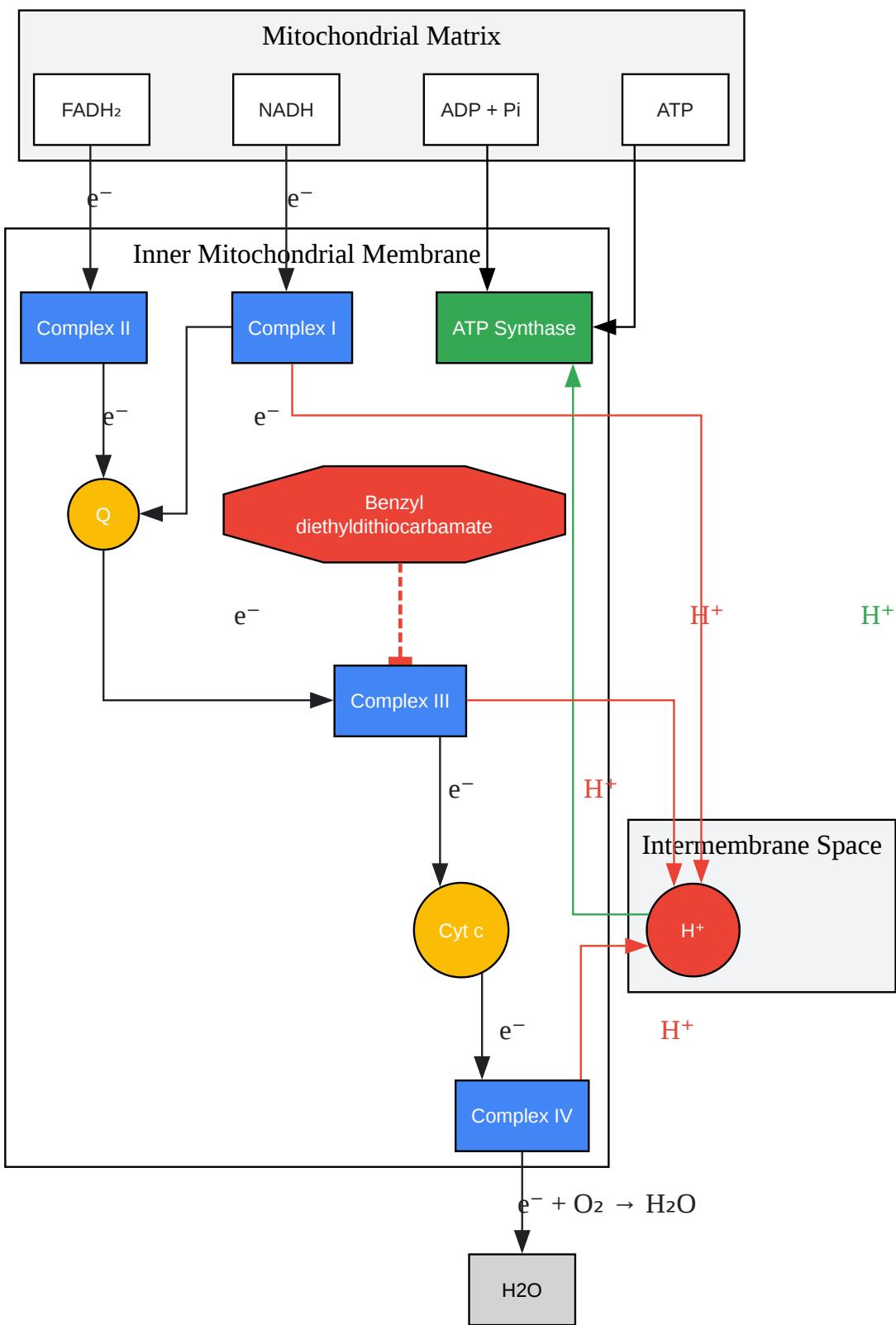
- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent[8][9]

GC-MS Conditions:

- Injector Temperature: 250°C[8]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[10]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold at 280°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C[10]
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 50-400

Sample Preparation:


- Prepare a stock solution of **Benzyl diethyldithiocarbamate** in a suitable solvent such as methanol or acetonitrile.
- Prepare a series of calibration standards by diluting the stock solution.
- For analysis of experimental samples, dissolve or extract the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

Dithiocarbamates are known to exert their biological effects through various mechanisms, with a significant one being the interference with cellular energy metabolism.^[1] **Benzyl diethyldithiocarbamates** have been shown to act as inhibitors of oxidative phosphorylation in mitochondria.^[11] This inhibition is a key aspect of their herbicidal and potentially other biological activities.

The primary site of action for some dithiocarbamates is the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.^[1] Specifically, compounds like maneb have been found to inhibit Complex III of the ETC.^[1] By disrupting the flow of electrons, these compounds prevent the generation of the proton gradient necessary for ATP synthesis by ATP synthase. This leads to a depletion of cellular ATP, ultimately causing cell death.

Below is a diagram illustrating the proposed mechanism of action of **Benzyl diethyldithiocarbamate** on the mitochondrial electron transport chain.

[Click to download full resolution via product page](#)

Caption: Inhibition of the mitochondrial electron transport chain by **Benzyl diethyldithiocarbamate**.

Conclusion

Benzyl diethyldithiocarbamate is a compound of interest due to its demonstrated biological activity, particularly its role as an inhibitor of oxidative phosphorylation. This guide has provided essential information for researchers and professionals in drug development, covering its chemical properties, methods for its synthesis and analysis, and its mechanism of action. Further research into the specific toxicological profile and the full range of biological activities of **Benzyl diethyldithiocarbamate** is warranted to explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzyl Diethyldithiocarbamate | C12H17NS2 | CID 590455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemical-label.com [chemical-label.com]
- 6. ijpsm.com [ijpsm.com]
- 7. ijpsm.com [ijpsm.com]
- 8. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ewai-group.com [ewai-group.com]
- 10. scispace.com [scispace.com]
- 11. Inhibition of oxidative phosphorylation by organotin thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Benzyl diethyldithiocarbamate IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217104#benzyl-diethyldithiocarbamate-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com